10-Aminodecanoic acid

Description

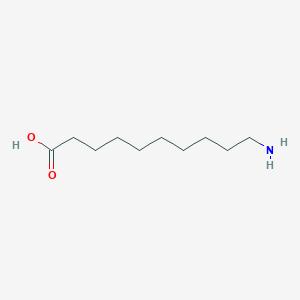

Structure

3D Structure

Properties

IUPAC Name |

10-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUQWYHSQICPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27306-05-4 | |

| Record name | Decanoic acid, 10-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27306-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20156876 | |

| Record name | 10-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13108-19-5 | |

| Record name | 10-Aminodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Aminodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-aminodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-AMINODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05277W2SV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Aminodecanoic Acid (CAS: 13108-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Aminodecanoic acid, with the CAS number 13108-19-5, is a bifunctional molecule containing a terminal carboxylic acid and a primary amine separated by a ten-carbon aliphatic chain.[1][2] This structure imparts amphiphilic properties, making it a valuable building block in various chemical syntheses.[3] While it can be isolated from natural sources such as the seeds of Lupinus angustifolius, it is primarily produced synthetically for commercial and research purposes.[] Its key application lies in its use as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[2][] It also finds utility in the synthesis of polymers and surfactants.[]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 13108-19-5 | [5] |

| Molecular Formula | C₁₀H₂₁NO₂ | [5] |

| Molecular Weight | 187.28 g/mol | [5] |

| Melting Point | 183-184 °C | |

| Boiling Point | Data not available | |

| Solubility | Limited solubility in water. Soluble in polar organic solvents. | [3] |

| pKa (Predicted) | Data not available | |

| Appearance | White to off-white solid | [3] |

Synthesis and Purification

Synthesis of this compound from 10-Bromodecanoic Acid

A common synthetic route to this compound involves the nucleophilic substitution of 10-bromodecanoic acid with an amine source.[6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-bromodecanoic acid in a suitable solvent such as ethanol (B145695).

-

Amination: Add an excess of aqueous ammonia (B1221849) (e.g., 28% solution) to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the hydrobromic acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent and excess ammonia can be removed under reduced pressure.

-

Isolation: The crude product is collected by filtration and washed with a cold solvent to remove any remaining impurities.

Purification by Recrystallization

Purification of the crude this compound is effectively achieved by recrystallization.

Experimental Protocol:

-

Solvent Selection: A common solvent system for the recrystallization of long-chain amino acids is an aqueous ethanol solution.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot aqueous ethanol solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids, including this compound.

General HPLC Protocol:

-

Column: A reversed-phase C18 column is typically suitable for the separation of amino acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: As this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) is often necessary for sensitive detection by UV or fluorescence detectors.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, filtered to remove any particulate matter, and then injected into the HPLC system.

Applications in Drug Development: The PROTAC Approach

This compound plays a crucial role as a linker in the design and synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below. The this compound linker connects a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[7]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. This compound, 13108-19-5 | BroadPharm [broadpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 5. This compound | C10H21NO2 | CID 83150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid - Google Patents [patents.google.com]

- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties and Applications of 10-Aminodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 10-aminodecanoic acid, a versatile bifunctional molecule. It includes a detailed experimental protocol for the determination of its molecular weight via mass spectrometry and explores its application as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Core Physicochemical Data of this compound

This compound is a fatty acid derivative that contains a terminal amine group and a carboxylic acid group, making it a valuable building block in chemical synthesis.[1] Its linear aliphatic chain provides specific solubility and spacing properties in the design of larger molecules.

| Property | Value | Source |

| Molecular Weight | 187.28 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₂₁NO₂ | [1][2][4] |

| CAS Number | 13108-19-5 | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C(CCCCC(=O)O)CCCCN | [2] |

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general method for the accurate determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for polar organic molecules.

1. Objective: To determine the molecular weight of this compound by generating and analyzing its corresponding gas-phase ions.

2. Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol (B129727) or acetonitrile

-

HPLC-grade water

-

Formic acid (for positive ion mode) or Ammonium hydroxide (B78521) (for negative ion mode)

-

Mass spectrometer calibration standard (e.g., sodium trifluoroacetate (B77799) cluster ions, or a commercially available ESI tuning mix)

3. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

-

A syringe pump or a liquid chromatography system for sample introduction.

4. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a dilute sample solution for infusion at a concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid helps in the protonation of the analyte to form positive ions.

5. Instrument Calibration and Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard. This ensures high mass accuracy.

-

Set the ESI source parameters. Typical starting parameters for a small molecule like this compound in positive ion mode would be:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (Nitrogen) Pressure: 1-2 bar

-

Drying Gas (Nitrogen) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

-

Set the mass analyzer to scan a mass range that will include the expected protonated molecule [M+H]⁺, for instance, m/z 50-500.

6. Data Acquisition:

-

Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum. The primary ion expected for this compound in positive ion mode is the protonated molecule, [M+H]⁺. Given its molecular weight of 187.28, the expected m/z value would be approximately 188.29.

7. Data Analysis:

-

Examine the resulting mass spectrum for the peak corresponding to the [M+H]⁺ ion.

-

Determine the accurate mass of this peak.

-

Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (approximately 1.007276 Da) from the measured m/z of the [M+H]⁺ ion.

Application in PROTAC Drug Development

This compound is a relevant molecule in the field of targeted protein degradation, specifically in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, for which a derivative of this compound can be used, plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The length, rigidity, and chemical composition of the linker are critical for the efficacy of the PROTAC.[] The aliphatic chain of this compound provides a flexible spacer that can be optimized in length to achieve the optimal orientation for the formation of the ternary complex.[3]

Below is a diagram illustrating the general mechanism of action for a PROTAC.

Caption: Workflow of PROTAC-mediated protein degradation.

References

Synthesis of 10-Aminodecanoic Acid from Azelaic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthetic pathways for producing 10-aminodecanoic acid, a valuable bifunctional molecule, using azelaic acid as a readily available starting material. The primary strategies discussed involve the selective monofunctionalization of azelaic acid followed by classical rearrangement reactions—namely the Curtius, Schmidt, and Hofmann rearrangements—to convert one of the carboxylic acid moieties into a primary amine. This document provides a comparative overview of these synthetic routes, including detailed experimental protocols adapted from analogous transformations, quantitative data where available, and logical workflow diagrams to assist in laboratory implementation. The synthesis of this compound is of significant interest due to its applications as a linker molecule in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools.[1]

Introduction

This compound is a linear aliphatic chain featuring a terminal carboxylic acid and a terminal amine group.[1] This bifunctional nature makes it a useful building block and linker in various applications, including polymer chemistry and, notably, in the synthesis of PROTACs and other conjugates for drug development.[1] Azelaic acid (nonanedioic acid), a naturally occurring C9 dicarboxylic acid, serves as an economical and sustainable precursor for the synthesis of this compound.[2][3] The industrial production of azelaic acid is typically achieved through the ozonolysis of oleic acid.[2]

The core of the synthetic challenge lies in the selective conversion of one of the two carboxylic acid groups of azelaic acid into an amine. This is typically achieved by first protecting one of the carboxylic acid groups, often as an ester, to create a mono-functionalized intermediate. This intermediate then undergoes a rearrangement reaction that results in the loss of one carbon atom and the formation of an amine. This guide focuses on three such classical name reactions: the Curtius, Schmidt, and Hofmann rearrangements.

Overall Synthetic Strategy

The general approach for the synthesis of this compound from azelaic acid can be outlined in three main stages, as depicted in the workflow diagram below. This strategy ensures the selective transformation of only one of the two carboxylic acid groups.

References

Natural Sources of 10-Aminodecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Aminodecanoic acid is a bifunctional molecule with a terminal carboxylic acid and a primary amine, making it a valuable building block in chemical synthesis, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). While readily available through synthetic routes, its natural occurrence is not well-documented. This technical guide explores the potential natural sources of this compound, focusing on royal jelly as a plausible, yet unconfirmed, origin. It further details hypothetical biosynthetic pathways, comprehensive experimental protocols for extraction and identification from natural matrices, and potential signaling pathways based on related, well-characterized medium-chain fatty acids. This document serves as a resource for researchers investigating novel natural products and their potential therapeutic applications.

Potential Natural Sources

Direct evidence for the natural occurrence of this compound is currently scarce in scientific literature. However, its structural similarity to other well-known natural products, particularly those found in bee products, suggests potential avenues for investigation.

Royal Jelly: A Prime Candidate

Royal jelly, the exclusive food of queen honeybees, is a complex mixture of proteins, lipids, sugars, vitamins, and minerals. The lipid fraction of royal jelly is particularly rich in medium-chain fatty acids, many of which are hydroxylated. The two most abundant fatty acids in royal jelly are (E)-10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid (10-HDAA). Given the presence of these C10 fatty acid derivatives and a variety of free amino acids, it is conceivable that this compound could exist as a minor, yet-to-be-identified component.

Microbial Origins

Various microorganisms are known to produce a wide array of amino acids and fatty acids. While specific production of this compound has not been reported, microbial biosynthesis of other ω-amino acids is established. For instance, certain bacteria can synthesize 12-aminododecanoic acid. This precedent suggests that microbial sources could be a potential, untapped reservoir for this compound or could be engineered for its production.

Hypothetical Biosynthetic Pathway

A plausible biosynthetic pathway for this compound in a microorganism could start from the common fatty acid precursor, decanoic acid. This proposed pathway involves a terminal hydroxylation followed by amination.

Figure 1: Proposed biosynthetic pathway for this compound from decanoic acid.

Quantitative Data from Potential Sources

While no quantitative data for this compound in natural sources has been published, the following tables summarize the concentrations of related compounds in fresh royal jelly, which would be essential for baseline comparisons in any investigation.

Table 1: Major Fatty Acid Composition of Royal Jelly

| Fatty Acid | Concentration ( g/100g of fresh RJ) | Reference |

| (E)-10-hydroxy-2-decenoic acid (10-HDA) | 0.771 - 0.928 | [1] |

| 10-hydroxydecanoic acid (10-HDAA) | 0.285 - 0.366 | [1] |

| Sebacic acid (1,10-decanedioic acid) | < 0.100 | [1] |

Table 2: Free Amino Acid Composition of Royal Jelly

| Amino Acid | Concentration (mg/g of fresh RJ) | Reference |

| Proline | 5.38 | [2] |

| Lysine | 0.86 | [2] |

| Glutamic Acid | 0.34 | [2] |

| Phenylalanine | 1.30 | [2] |

| Aspartic Acid | 0.06 - 0.25 | [2] |

| Serine | up to 0.04 | [2] |

| β-Alanine | Not specified | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the extraction, identification, and quantification of amino acids from a complex natural matrix like royal jelly. These would be the foundational procedures for any research aimed at discovering and quantifying this compound.

Extraction of Free Amino Acids from Royal Jelly

This protocol is adapted from established methods for amino acid analysis of royal jelly.[4]

-

Sample Preparation: Homogenize 1 g of fresh royal jelly in 10 mL of 0.1 M HCl.

-

Deproteinization: Add 5 mL of 10% trichloroacetic acid (TCA), vortex thoroughly, and let it stand for 30 minutes at 4°C to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

-

Purification:

-

Prepare a cation-exchange resin column (e.g., Dowex 50W-X8).

-

Wash the resin with 1 M NaOH, followed by deionized water until neutral, and then equilibrate with 0.1 M HCl.

-

Apply the supernatant to the column.

-

Wash the column with deionized water to remove sugars and other neutral compounds.

-

Elute the amino acids with 2 M ammonium (B1175870) hydroxide.

-

-

Drying: Evaporate the eluate to dryness under a vacuum at 40°C.

-

Reconstitution: Reconstitute the dried residue in a known volume of 0.1 M HCl for derivatization and analysis.

Derivatization and HPLC Analysis

For sensitive detection by HPLC, amino acids require derivatization. The following protocol uses o-phthalaldehyde (B127526) (OPA) for primary amines.[5][6]

-

Reagent Preparation:

-

OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of 0.4 M boric acid buffer (pH 10.4) and 100 µL of 3-mercaptopropionic acid.

-

Boric Acid Buffer: Prepare a 0.4 M solution of boric acid and adjust the pH to 10.4 with NaOH.

-

-

Derivatization Procedure:

-

In an autosampler vial, mix 10 µL of the extracted amino acid sample (or standard) with 80 µL of boric acid buffer.

-

Add 10 µL of the OPA reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1 M sodium acetate (B1210297) buffer (pH 7.2) with 5% tetrahydrofuran.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 10% to 70% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

-

Quantification: Prepare a standard curve using a certified this compound standard.

Figure 2: Experimental workflow for the identification of this compound.

Potential Signaling Pathways

While no signaling pathways have been elucidated for this compound, the pathways of its structural analog, 10-hydroxy-2-decenoic acid (10-HDA), offer valuable insights into its potential biological roles. Medium-chain fatty acids can act as signaling molecules, influencing various cellular processes.[7]

PI3K/AKT Signaling Pathway

10-HDA has been shown to exert hypoglycemic effects by modulating the PI3K/AKT/GSK3β signaling pathway.[8] This pathway is crucial for cell growth, proliferation, and metabolism. It is plausible that this compound, as a medium-chain fatty acid derivative, could also interact with components of this pathway.

Target of Rapamycin (TOR) Signaling

Studies in C. elegans have demonstrated that 10-HDA extends lifespan through dietary restriction and the Target of Rapamycin (TOR) signaling pathway.[9] TOR is a highly conserved kinase that regulates cell growth and metabolism in response to nutrients and growth factors.

Anti-inflammatory Signaling

10-HDAA has been reported to inhibit lipopolysaccharide (LPS)-induced inflammation in microglial cells by targeting p53, which in turn deactivates the NLRP3 inflammasome and promotes autophagy.[10] This highlights the potential for C10 fatty acid derivatives to have immunomodulatory effects.

Figure 3: Hypothetical signaling via the PI3K/AKT pathway for this compound.

Conclusion

While the natural occurrence of this compound remains to be definitively established, its structural relationship to known components of royal jelly makes this a promising area of investigation. The experimental protocols and biosynthetic and signaling pathway hypotheses presented in this guide provide a robust framework for researchers to explore the natural origins of this and other novel bifunctional molecules. Such research could uncover new bioactive compounds with potential applications in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. geneticsmr.org [geneticsmr.org]

- 3. Research Portal [bia.unibz.it]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. myfoodresearch.com [myfoodresearch.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Glucose metabolism enhancement by 10-hydroxy-2-decenoic acid via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of ω-Amino Acids: A Technical Guide to the Crystal Structure of 10-Aminodecanoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of molecules in a crystalline solid is fundamental to understanding and predicting their physicochemical properties, which is of paramount importance in fields such as materials science and drug development. This technical guide focuses on the crystal structure of 10-aminodecanoic acid. A comprehensive search of publicly available crystallographic databases reveals that a detailed crystal structure for this compound has not yet been reported.

Therefore, this document presents a detailed analysis of a close structural analog, 11-aminoundecanoic acid hydrobromide hemihydrate , to provide researchers with a robust framework for understanding the expected solid-state behavior of this compound. The principles of crystal packing, hydrogen bonding networks, and the experimental methodologies for their determination are detailed herein. This guide serves as a valuable resource for scientists working with long-chain ω-amino acids, offering insights into their structural chemistry and providing standardized protocols for their crystallographic analysis.

Crystal Structure of a Homologous Analog: 11-Aminoundecanoic Acid Hydrobromide Hemihydrate

The crystal structure of 11-aminoundecanoic acid hydrobromide hemihydrate provides critical insights into the packing and intermolecular interactions that can be anticipated for this compound. The zwitterionic nature of amino acids, with their charged amino and carboxylate groups, alongside the hydrophobic alkyl chain, dictates a layered structural arrangement.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 11-aminoundecanoic acid hydrobromide hemihydrate. This data is essential for understanding the dimensions and symmetry of the crystal lattice.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | A2/a |

| Unit Cell Dimensions | |

| a | 11.08 Å |

| b | 5.27 Å |

| c | 50.60 Å |

| α | 90° |

| β | 90.67° |

| γ | 90° |

| Molecules per Unit Cell (Z) | 8 |

Key Intermolecular Interactions

Hydrogen bonds are the primary directional forces governing the supramolecular assembly in the crystals of amino acids. In the case of 11-aminoundecanoic acid hydrobromide hemihydrate, a complex network of hydrogen bonds is observed, involving the protonated amino group, the carboxyl group, the bromide ion, and water molecules.

| Donor | Acceptor | Distance (Å) |

| O-H···O (Carboxyl Dimer) | O (Carboxyl) | 2.64 |

| N-H···Br | Br⁻ | 3.30 |

| N-H···Br | Br⁻ | 3.44 |

| N-H···Br | Br⁻ | 3.66 |

Experimental Protocols for Crystal Structure Determination

The determination of a molecule's crystal structure is a meticulous process involving several key stages. The following is a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of a long-chain amino acid like this compound.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

-

Material Purification: The amino acid sample must be of high purity (>98%). Purification can be achieved by recrystallization from a suitable solvent or by chromatographic techniques.

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions that yield a supersaturated solution from which the amino acid will slowly crystallize. Common solvents for amino acids include water, ethanol, and their mixtures.

-

Crystallization Techniques:

-

Slow Evaporation: The purified amino acid is dissolved in the chosen solvent to near saturation. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the amino acid is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the amino acid is less soluble). The slow diffusion of the precipitant vapor into the amino acid solution reduces its solubility, leading to crystal growth. .

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they are carefully removed from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

X-ray Diffraction Data Collection

-

Crystal Mounting: The flash-cooled crystal is mounted on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.

-

Diffractometer Setup: The diffractometer is equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, XDS). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as Lorentz polarization and absorption.

Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the phase problem and obtain an initial model of the crystal structure. For small molecules, direct methods (e.g., using SHELXT) are typically successful.

-

Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric restraints.

-

Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability. The final model quality is assessed by metrics such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

Visualizing Molecular Interactions and Experimental Processes

Diagrammatic representations are invaluable for conceptualizing complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and the hydrogen bonding network that constitutes the primary "intermolecular signaling" in the solid state.

An In-depth Technical Guide to the Solubility of 10-Aminodecanoic Acid

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for 10-aminodecanoic acid is limited. This guide provides a comprehensive overview of its expected solubility characteristics based on its chemical structure and presents specific quantitative data for its close structural analogue, 11-aminoundecanoic acid, for illustrative purposes. The experimental protocols described are standard methods applicable for determining the solubility of such compounds.

Introduction to this compound

This compound is a bifunctional molecule containing a terminal primary amine group and a terminal carboxylic acid group, separated by a nine-carbon aliphatic chain.[1] This structure classifies it as an ω-amino fatty acid.[2] Its amphoteric nature, possessing both acidic and basic functional groups, alongside a significant hydrophobic carbon backbone, dictates its solubility behavior. The homopolymer of this compound is known to be generally soluble in organic solvents.[3][4] For the monomer, it is expected to exhibit low solubility in nonpolar solvents and limited, pH-dependent solubility in aqueous media.

Illustrative Solubility Data: 11-Aminoundecanoic Acid

Due to the scarcity of specific data for this compound, the following table summarizes the quantitative solubility of its close homolog, 11-aminoundecanoic acid (H₂N(CH₂)₁₀COOH). This data provides a reasonable estimation of the solubility behavior expected for this compound. Like this compound, it is a white, crystalline solid. It has limited solubility in water but is more soluble in polar organic solvents such as ethanol (B145695) and dimethylformamide.[5]

| Solvent | Temperature (°C) | pH | Solubility |

| Water | 25 | ≥ 4 | ≤ 3.2 g/L |

| Water | 25 | 6 - 8 | ~0.8 g/L |

| Water | 25 | < 4 | > 20 g/L |

| Water | 20 | Not Specified | 2 g/L |

Data sourced from the OECD SIDS report for 11-Aminoundecanoic Acid.

The pH-dependent solubility in water is a key characteristic. At its isoelectric point, the zwitterionic form dominates, leading to minimal solubility. In acidic conditions (pH < 4), the amine group is protonated (-NH₃⁺), increasing polarity and solubility. In basic conditions (pH > 11), the carboxylic acid group is deprotonated (-COO⁻), also enhancing aqueous solubility.

Experimental Protocols: Equilibrium Solubility Determination

The following is a detailed methodology for determining the thermodynamic equilibrium solubility of a compound like this compound, commonly known as the Shake-Flask Method.[3] This method is considered a reliable standard for measuring thermodynamic solubility.[3]

Objective: To determine the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature under equilibrium conditions.

Materials:

-

This compound (or analyte of interest)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

Carefully separate the solid phase from the supernatant. This can be achieved by either:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., PTFE or PVDF) to remove any undissolved particles. Adsorption of the analyte to the filter should be checked and accounted for.

-

-

-

Quantification:

-

Take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound in the same solvent system is required for accurate quantification.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. This compound, 13108-19-5 | BroadPharm [broadpharm.com]

- 2. This compound | C10H21NO2 | CID 83150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 27306-05-4: Decanoic acid, 10-amino-, homopolymer [cymitquimica.com]

- 5. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

10-Aminodecanoic Acid: A Bifunctional Monomer for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Aminodecanoic acid is a versatile bifunctional monomer characterized by a ten-carbon aliphatic chain with a terminal carboxylic acid group and a terminal amine group.[1][2] This unique structure allows it to serve as a valuable building block in the synthesis of a variety of polymers and bioconjugates. Its ability to undergo polymerization into Polyamide 10 (PA10), also known as Nylon 10, and its utility as a flexible linker in complex molecules like Proteolysis Targeting Chimeras (PROTACs) make it a molecule of significant interest in materials science and pharmaceutical development.[3][4] This guide provides a comprehensive overview of this compound, including its synthesis, polymerization, polymer properties, and applications, with a focus on experimental protocols and data presentation.

Physicochemical Properties

This compound is a white crystalline solid. Its bifunctional nature, possessing both acidic and basic functional groups, governs its reactivity and solubility.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₂₁NO₂ | [5] |

| Molecular Weight | 187.28 g/mol | [5] |

| CAS Number | 13108-19-5 | [5] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in hot water and polar organic solvents | |

| Melting Point | 188-192 °C |

Synthesis of this compound

A common synthetic route to this compound involves the conversion of a commercially available precursor, such as 9-decenoic acid, which can be derived from palm oil.[1] The synthesis proceeds in two main steps: hydrobromination of the terminal double bond followed by ammonolysis of the resulting bromo-acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 10-Bromodecanoic Acid from 9-Decenoic Acid [1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, gas inlet, and thermometer, dissolve 9-decenoic acid in a suitable organic solvent like toluene.

-

Initiator Addition: Add a radical initiator, such as benzoyl peroxide, to the solution.

-

Hydrobromination: Bubble gaseous hydrogen bromide (HBr) through the solution while maintaining the temperature between 5°C and 15°C. The reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to determine completion.

-

Work-up: Upon completion, wash the reaction mixture with water to remove excess HBr.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude 10-bromodecanoic acid can be further purified by recrystallization from a solvent like hexane. A yield of approximately 64% can be expected.[1]

Step 2: Synthesis of this compound from 10-Bromodecanoic Acid [1]

-

Ammonolysis: In a pressure-rated reaction vessel, charge the purified 10-bromodecanoic acid and an excess of aqueous ammonium (B1175870) hydroxide (B78521) (e.g., 28% solution).

-

Reaction Conditions: Stir the mixture at ambient temperature, then gradually heat to approximately 45°C. The progress of the reaction can be monitored by TLC.

-

Crystallization and Isolation: Upon completion of the reaction, cool the mixture to ambient temperature to induce crystallization of the this compound.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Polymerization of this compound to Polyamide 10

This compound can be polymerized via melt polycondensation to produce Polyamide 10 (PA10). This process involves heating the monomer above its melting point in an inert atmosphere to drive the formation of amide bonds and the elimination of water.

Experimental Protocol: Melt Polycondensation of this compound

-

Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried to prevent side reactions and achieve a high molecular weight polymer.

-

Reaction Setup: Charge the dried monomer into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen, which can cause degradation at high temperatures.

-

Heating Profile:

-

Heat the reactor to a temperature just above the melting point of the monomer (around 200-220°C) under a slow stream of nitrogen.

-

Once the monomer is molten and water begins to evolve, gradually increase the temperature to 230-250°C.

-

-

Polycondensation: Continue heating under a nitrogen atmosphere for a period of 2-4 hours to allow for the initial stages of polymerization.

-

Vacuum Stage: To achieve a high molecular weight polymer, apply a vacuum to the system to facilitate the removal of the water byproduct, driving the equilibrium towards polymer formation. The vacuum is typically applied gradually to avoid excessive foaming. Maintain the reaction under vacuum for an additional 2-4 hours.

-

Polymer Isolation: Once the desired viscosity is reached (indicating high molecular weight), the molten polymer can be extruded from the reactor as a strand, cooled in a water bath, and pelletized.

-

Characterization: The resulting Polyamide 10 can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and distribution, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal properties.[6][7][8]

Properties of Polyamide 10 (Nylon 10)

Polyamide 10 is a semi-crystalline thermoplastic with properties characteristic of long-chain polyamides. These include good thermal stability, chemical resistance, and mechanical toughness. Due to the long aliphatic chain between amide groups, PA10 exhibits lower moisture absorption compared to shorter-chain nylons like PA6 and PA66.

| Property | Typical Value Range for Long-Chain Polyamides |

| Density | 1.05 - 1.08 g/cm³ |

| Melting Temperature (Tm) | 190 - 220 °C |

| Glass Transition Temperature (Tg) | 40 - 60 °C |

| Tensile Strength | 40 - 60 MPa |

| Tensile Modulus | 1.0 - 1.5 GPa |

| Elongation at Break | 100 - 300 % |

| Water Absorption (24h immersion) | 0.2 - 0.5 % |

| Heat Deflection Temperature (0.45 MPa) | 100 - 140 °C |

Note: Specific values for Polyamide 10 may vary depending on the molecular weight, crystallinity, and processing conditions. The values presented are typical for long-chain aliphatic polyamides.

Applications of this compound as a Bifunctional Monomer

The unique structure of this compound makes it a valuable component in several advanced applications, particularly in the fields of drug delivery and biotechnology.

PROTAC Linker

This compound is frequently used as a flexible, aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][] The linker plays a crucial role in the efficacy of a PROTAC by dictating the spatial orientation of the target protein and the E3 ligase in the ternary complex. The ten-carbon chain of this compound provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.

Drug Delivery Systems

The bifunctional nature of this compound makes it a suitable component for the construction of drug delivery systems.[2] It can be incorporated into polymers to create biodegradable and biocompatible carriers for therapeutic agents. For instance, it can be used to functionalize nanoparticles, creating a surface with amine or carboxylic acid groups available for drug conjugation or for tuning the surface properties of the nanoparticle to enhance biocompatibility and circulation time.[11][12]

Hydrogels

This compound can be used in the preparation of hydrogels.[2] Its ability to form amide bonds allows it to act as a crosslinker or be incorporated into the polymer backbone of the hydrogel network. These hydrogels can be designed to be biodegradable and biocompatible, making them suitable for applications in tissue engineering and controlled drug release.

Biocompatibility and Biodegradation

Polyamides, in general, are considered to be biocompatible materials.[13] However, the biocompatibility of a specific polymer like Polyamide 10 would need to be confirmed through standardized testing for its intended application. The biodegradation of long-chain aliphatic polyamides like PA10 is generally slow.[14] While the amide bond is susceptible to hydrolysis, the hydrophobic nature of the long aliphatic chains can hinder the access of water and enzymes to these bonds.[15][16] Research is ongoing to develop enzymatic methods for the degradation of polyamides, which could offer a more sustainable end-of-life solution for these materials.[4][14]

Conclusion

This compound is a highly versatile bifunctional monomer with significant potential in both materials science and pharmaceutical development. Its straightforward polymerization to Polyamide 10 offers a bio-based alternative to traditional engineering plastics, while its application as a linker in PROTACs and a component in drug delivery systems highlights its importance in the design of advanced therapeutics. The detailed experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals working with this promising molecule. Further research into the specific properties of Polyamide 10 and the development of enhanced biodegradation methods will undoubtedly expand its range of applications in the future.

References

- 1. US20240083838A1 - Process for manufacturing aminoundecanoic acid and aminodecanoic acid - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 13108-19-5 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H21NO2 | CID 83150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]

- 8. img1.wsimg.com [img1.wsimg.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Increasing the diversity of nylonases for poly(ester amide) degradation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 10-Aminodecanoic Acid as a PROTAC Linker

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker is critical as it dictates the spatial orientation of the POI and E3 ligase, influencing the efficiency of ubiquitination and subsequent degradation. While polyethylene (B3416737) glycol (PEG) and simple alkyl chains are common, long-chain amino acids like 10-aminodecanoic acid offer a unique combination of flexibility, length, and chemical handles for synthesis.

This document provides an overview and protocols for the application of this compound as a linker in PROTAC design and development. Its 10-carbon chain provides significant length and flexibility, which can be advantageous for spanning the distance between the POI and the E3 ligase, while the terminal amine and carboxylic acid groups offer versatile points for conjugation.

Key Advantages of this compound as a Linker:

-

Extended Length: The C10 alkyl chain can facilitate the formation of a productive ternary complex between the target protein and the E3 ligase where shorter linkers might fail.

-

Conformational Flexibility: The aliphatic chain allows for a wide range of motion, which can aid in the proper orientation of the recruited proteins.

-

Chemical Versatility: The terminal functional groups (amine and carboxylic acid) provide convenient handles for standard amide bond formation, simplifying the synthesis of the final PROTAC molecule.

-

Hydrophobicity: The alkyl chain can influence the physicochemical properties of the PROTAC, such as cell permeability, which may need to be balanced with other components of the molecule.

Hypothetical PROTAC Design: Targeting BRD4 with a this compound Linker

To illustrate the application, we will consider a hypothetical PROTAC, "PROTAC-X," designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the von Hippel-Lindau (VHL) E3 ligase.

-

Target Ligand: JQ1, a known inhibitor of the BET family of bromodomains, including BRD4.

-

E3 Ligase Ligand: A derivative of the VHL ligand, hydroxyproline (B1673980) (Hyp).

-

Linker: this compound.

The conceptual synthesis involves coupling the carboxylic acid of JQ1 to the amine group of this compound, and then coupling the carboxylic acid of the linker to an amine-functionalized VHL ligand.

Quantitative Data Summary

The following table summarizes hypothetical performance data for "PROTAC-X" compared to a reference PROTAC with a shorter linker (e.g., a 4-carbon chain).

| Parameter | PROTAC-X (this compound Linker) | Reference PROTAC (C4 Linker) | Notes |

| BRD4 Degradation (DC50) | 50 nM | 150 nM | Lower DC50 indicates higher potency. |

| Maximal Degradation (Dmax) | >95% | ~85% | Higher Dmax indicates more complete degradation. |

| Ternary Complex Affinity (KD) | 25 nM | 75 nM | Tighter binding in the ternary complex. |

| Cellular Permeability (Papp) | 1.5 x 10⁻⁶ cm/s | 2.0 x 10⁻⁶ cm/s | Longer chain may slightly reduce permeability. |

| In Vitro Half-Life (HLM) | 120 min | 110 min | Comparable metabolic stability. |

Experimental Protocols

Protocol 1: Synthesis of PROTAC-X

This protocol describes the synthesis of a hypothetical PROTAC ("PROTAC-X") using this compound to link JQ1 (a BRD4 ligand) and a VHL ligand.

1. Materials and Reagents:

- JQ1-acid (JQ1 with a terminal carboxylic acid)

- This compound

- VHL-amine (a VHL ligand with a terminal amine)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- DIPEA (N,N-Diisopropylethylamine)

- Anhydrous DMF (N,N-Dimethylformamide)

- HPLC-grade solvents (acetonitrile, water, TFA)

- Reverse-phase HPLC column (e.g., C18)

2. Procedure:

Protocol 2: Western Blot for BRD4 Degradation

This protocol details how to assess the degradation of BRD4 in a cell line (e.g., HeLa) after treatment with PROTAC-X.

1. Materials and Reagents:

- HeLa cells

- DMEM with 10% FBS

- PROTAC-X (dissolved in DMSO)

- DMSO (vehicle control)

- RIPA buffer with protease and phosphatase inhibitors

- BCA Protein Assay Kit

- Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

- HRP-conjugated secondary antibody

- ECL Western Blotting Substrate

2. Procedure: a. Seed HeLa cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or DMSO for 18 hours. c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Quantify protein concentration using a BCA assay. e. Normalize protein samples and prepare them for SDS-PAGE. f. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane with 5% non-fat milk in TBST for 1 hour. h. Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C. i. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. j. Develop the blot using an ECL substrate and image the chemiluminescence. k. Quantify band intensities to determine the level of BRD4 degradation relative to the loading control.

Visualizations

Caption: Synthetic pathway for PROTAC-X.

Caption: Mechanism of BRD4 degradation by PROTAC-X.

Caption: Workflow for assessing protein degradation.

Surface Modification of Nanoparticles with 10-Aminodecanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. The choice of surface ligand dictates the nanoparticle's interaction with biological systems, influencing its stability, biocompatibility, cellular uptake, and therapeutic efficacy. 10-Aminodecanoic acid, a bifunctional molecule possessing a terminal carboxylic acid and a primary amine connected by a ten-carbon aliphatic chain, offers a versatile platform for surface modification. Its carboxylic acid group can be anchored to amine-functionalized nanoparticle surfaces, or its amine group can be conjugated to carboxylated nanoparticles. The resulting surface presents a positive charge at physiological pH, which has been shown to enhance cellular uptake, a crucial factor for intracellular drug delivery. This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles with this compound.

Applications

The surface modification of nanoparticles with this compound can be leveraged for a variety of biomedical applications:

-

Enhanced Cellular Uptake: The primary amine of this compound is protonated at physiological pH, imparting a positive surface charge to the nanoparticle. This positive charge promotes electrostatic interactions with the negatively charged cell membrane, leading to increased cellular internalization through endocytosis. This is particularly beneficial for delivering therapeutic payloads directly into cells.

-

Gene Delivery: The positive surface charge facilitates the complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA, through electrostatic interactions. This allows for the creation of non-viral vectors for gene therapy applications.

-

Targeted Drug Delivery: The terminal carboxylic acid or amine group can serve as a handle for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules. This enables the nanoparticles to specifically bind to and be internalized by target cells, reducing off-target effects and increasing therapeutic efficacy.

-

Bio-imaging: The functional groups on this compound can be used to conjugate imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), allowing for the tracking and visualization of the nanoparticles in vitro and in vivo.

Experimental Protocols

This section provides detailed protocols for the surface modification of two common types of nanoparticles, Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Gold Nanoparticles (AuNPs), with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Protocol 1: Covalent Conjugation of this compound to Carboxylated PLGA Nanoparticles

This protocol describes the attachment of the amine group of this compound to the carboxylic acid groups present on the surface of PLGA nanoparticles.

Materials:

-

Carboxyl-terminated PLGA nanoparticles (e.g., 100 nm diameter)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS) (pH 7.4)

-

Deionized (DI) water

-

Centrifuge tubes

-

Orbital shaker or rotator

-

Centrifuge

Procedure:

-

Nanoparticle Suspension: Disperse the carboxylated PLGA nanoparticles in MES buffer to a final concentration of 10 mg/mL.

-

Activation of Carboxyl Groups:

-

To 1 mL of the nanoparticle suspension, add 100 µL of freshly prepared EDC solution (10 mg/mL in MES buffer).

-

Immediately add 100 µL of freshly prepared NHS solution (10 mg/mL in MES buffer).

-

Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups on the PLGA surface.

-

-

Washing: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in 1 mL of cold MES buffer. Repeat this washing step twice to remove excess EDC and NHS.

-

Conjugation Reaction:

-

Prepare a 10 mg/mL solution of this compound in PBS (pH 7.4).

-

Resuspend the washed, activated PLGA nanoparticles in 1 mL of the this compound solution.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.

-

-

Quenching and Washing:

-

Add 100 µL of 1 M Tris-HCl (pH 7.4) to quench any unreacted NHS-esters. Incubate for 15 minutes.

-

Centrifuge the nanoparticles at 15,000 x g for 20 minutes. Discard the supernatant.

-

Wash the nanoparticles three times with DI water by repeated centrifugation and resuspension to remove unreacted this compound and by-products.

-

-

Final Resuspension and Storage: Resuspend the final this compound functionalized PLGA nanoparticles in an appropriate buffer (e.g., PBS) for characterization and further use. Store at 4°C.

Protocol 2: Covalent Conjugation of this compound to Amine-Functionalized Gold Nanoparticles

This protocol details the attachment of the carboxylic acid group of this compound to the amine groups on the surface of functionalized gold nanoparticles.

Materials:

-

Amine-functionalized gold nanoparticles (e.g., 20 nm diameter)

-

This compound

-

EDC

-

NHS

-

MES buffer (0.1 M, pH 6.0)

-

PBS (pH 7.4)

-

DI water

-

Centrifuge tubes

-

Orbital shaker or rotator

-

Centrifuge

Procedure:

-

Activation of this compound:

-

Dissolve 10 mg of this compound in 1 mL of MES buffer.

-

Add 10 mg of EDC and 5 mg of NHS to the solution.

-

Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.

-

-

Nanoparticle Suspension: Disperse the amine-functionalized gold nanoparticles in PBS (pH 7.4) to a suitable concentration (e.g., 1 mg/mL).

-

Conjugation Reaction:

-

Add the activated this compound solution to the gold nanoparticle suspension. A molar excess of the activated acid is recommended.

-

Incubate the reaction mixture overnight at 4°C with gentle shaking.

-

-

Washing:

-

Centrifuge the gold nanoparticles at an appropriate speed and time based on their size (e.g., 12,000 x g for 30 minutes for 20 nm AuNPs).

-

Discard the supernatant and resuspend the pellet in PBS.

-

Repeat the washing step three times to remove unreacted reagents.

-

-

Final Resuspension and Storage: Resuspend the purified this compound functionalized gold nanoparticles in a suitable buffer for subsequent applications. Store at 4°C.

Characterization and Data Presentation

The successful surface modification of nanoparticles with this compound should be thoroughly characterized. The following tables summarize the expected quantitative data from key analytical techniques. Note that the exact values will depend on the core nanoparticle material, size, and the density of surface functionalization. The data presented here is based on typical results for nanoparticles functionalized with long-chain amino acids like 12-aminododecanoic acid, which serves as a close analogue.

Table 1: Physicochemical Characterization of this compound Modified Nanoparticles

| Parameter | Bare Nanoparticles (Carboxylated PLGA) | This compound Modified PLGA Nanoparticles | Technique |

| Hydrodynamic Diameter (nm) | 150 ± 5 | 160 ± 7 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -35 ± 4 | +25 ± 5 | Laser Doppler Velocimetry |

Table 2: Drug Loading and Release Characteristics

| Parameter | Bare Nanoparticles | This compound Modified Nanoparticles | Method |

| Drug Loading Capacity (%) | 5.2 ± 0.8 | 4.8 ± 0.6 | UV-Vis Spectroscopy / HPLC |

| Encapsulation Efficiency (%) | 78 ± 5 | 75 ± 6 | UV-Vis Spectroscopy / HPLC |

| Drug Release at 24h (%) | 45 ± 3 | 42 ± 4 | Dialysis Method |

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

Caption: Workflow for surface modification of nanoparticles.

Cellular Uptake Signaling Pathway

The enhanced cellular uptake of positively charged nanoparticles, such as those modified with this compound, is primarily mediated by endocytosis. While the specific downstream signaling cascades can be cell-type and nanoparticle-dependent, a general pathway involves the interaction with the cell membrane, followed by internalization into endosomes and subsequent trafficking within the cell.

Application Notes and Protocols for 10-Aminodecanoic Acid-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biocompatibility of polymers derived from 10-aminodecanoic acid. This document includes expected biocompatibility data based on analogous long-chain amino acid-based polymers, detailed protocols for key biocompatibility assays, and a discussion of the relevant biological signaling pathways.

Introduction

Polymers based on this compound are a class of poly(ester amides) (PEAs) that hold significant promise for biomedical applications.[1][2] These materials combine the beneficial properties of polyesters, such as biodegradability, with the mechanical strength and thermal stability of polyamides.[1][3] The incorporation of long-chain amino acids like this compound is a strategic approach to enhance the biocompatibility of synthetic polymers. The degradation products of such polymers are expected to be amino acids, which can be metabolized by the body, potentially reducing inflammatory responses.[4][5] This makes them attractive candidates for use in drug delivery systems, tissue engineering scaffolds, and medical implants.[1][6]

Biocompatibility Data

While specific quantitative biocompatibility data for polymers exclusively derived from this compound are not extensively available in the literature, the biocompatibility can be inferred from studies on similar long-chain aliphatic polyamides and poly(ester amides). For instance, Polyamide 12 (Nylon 12), derived from the 12-carbon aminolauric acid, is known for its excellent biocompatibility and is used in medical devices.[7][8] The following table summarizes the expected biocompatibility profile of this compound-based polymers based on data from analogous materials.

| Biocompatibility Assay | Test System | Expected Outcome | Significance |

| Cytotoxicity | ISO 10993-5, MTT Assay with L929 fibroblasts or other relevant cell lines | High cell viability (>90%) at relevant concentrations | Indicates that the polymer does not release substances in sufficient quantities to cause cell death. |

| Hemolysis | ASTM F756, Direct contact and extract test with human or rabbit blood | Low hemolytic index (<2%) | Demonstrates that the material does not cause significant damage to red blood cells upon blood contact.[9] |

| In Vivo Biocompatibility | Subcutaneous implantation in a rodent model (e.g., rats or mice) | A mild and transient inflammatory response, followed by the formation of a thin fibrous capsule.[10] | Assesses the local tissue response to the implanted material over time, indicating its acceptance by the host. |

| Inflammatory Response | Macrophage cell culture (e.g., RAW 264.7) | Low to moderate induction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) | Characterizes the material's potential to trigger an inflammatory cascade. |

Experimental Protocols

Detailed methodologies for crucial biocompatibility experiments are provided below. These protocols are based on established standards and can be adapted for the specific this compound-based polymer being tested.

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol is for assessing the cytotoxicity of the polymer using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Materials:

-

This compound-based polymer (sterilized)

-

L929 fibroblast cell line (or other appropriate cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Sterile Phosphate-Buffered Saline (PBS)

-

Positive control (e.g., dilute phenol (B47542) solution)

-

Negative control (e.g., high-density polyethylene)

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Material Preparation:

-

Direct Contact: Place a small, sterile piece of the polymer directly onto the cell monolayer in designated wells.

-

Extract Method: Prepare an extract of the polymer by incubating it in serum-free DMEM at 37°C for 24 hours at a surface area to volume ratio of 3 cm²/mL.

-

-

Cell Treatment:

-

For the direct contact method, proceed to the next step.

-

For the extract method, remove the culture medium from the cells and replace it with 100 µL of the polymer extract.

-

-

Incubation: Incubate the cells with the polymer (direct contact) or its extract for 24 hours at 37°C and 5% CO2.

-

MTT Addition: Remove the culture medium (and the polymer sample in the direct contact method) and add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Protocol 2: Hemolysis Assay

This protocol follows the ASTM F756 standard to evaluate the hemolytic properties of the polymer.

Materials:

-

This compound-based polymer (sterilized)

-

Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Distilled water (positive control)

-

PBS (negative control)

-

Spectrophotometer

Procedure:

-

Blood Preparation: Centrifuge the anticoagulated blood to separate the plasma and red blood cells (RBCs). Wash the RBCs three times with sterile PBS. Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.

-

Material Incubation:

-

Direct Contact: Place a pre-weighed or pre-measured surface area of the sterile polymer into a tube containing 1 mL of the 2% RBC suspension.

-

Extract Method: Prepare a polymer extract as described in the MTT assay protocol. Mix 1 mL of the extract with 1 mL of the 2% RBC suspension.

-

-

Controls:

-

Positive Control: Mix 1 mL of distilled water with 1 mL of the 2% RBC suspension.

-

Negative Control: Mix 1 mL of PBS with 1 mL of the 2% RBC suspension.

-

-

Incubation: Incubate all tubes at 37°C for 3 hours with gentle agitation.

-

Centrifugation: After incubation, centrifuge all tubes to pellet the intact RBCs.

-

Supernatant Analysis: Carefully collect the supernatant from each tube. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of hemoglobin released.

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] * 100

Signaling Pathways in Biocompatibility

The interaction of a biodegradable polymer with host tissue initiates a complex series of biological events, often referred to as the foreign body response. Macrophages play a central role in orchestrating this response. The degradation products of the polymer can influence macrophage polarization and subsequent cytokine release.

Upon implantation, proteins from the surrounding biological fluids adsorb to the polymer surface. This is followed by the recruitment of immune cells, primarily macrophages. These macrophages can adopt different phenotypes: a pro-inflammatory M1 phenotype or an anti-inflammatory and pro-healing M2 phenotype.

Ideally, a biocompatible material will elicit a minimal M1 response that transitions quickly to a dominant M2 response, facilitating tissue integration and healing. The acidic degradation byproducts of some polyesters can prolong the M1 inflammatory phase. However, polymers based on amino acids are hypothesized to generate less acidic local environments, potentially favoring a more rapid transition to the M2 phenotype.

The signaling cascade often involves the activation of pattern recognition receptors (PRRs) on macrophages, such as Toll-like receptors (TLRs), which recognize material surface properties or degradation products. This can lead to the activation of intracellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Activation of NF-κB results in the transcription of pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.

References

- 1. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]